molecular formula C14H21N3O3 B7554809 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid

3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid

Cat. No. B7554809
M. Wt: 279.33 g/mol
InChI Key: VQYZASNDBJQSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, also known as PAPP, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has potential for use in drug discovery and development.

Mechanism of Action

3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid is believed to act as an inhibitor of the enzyme angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. By inhibiting ACE, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may help to reduce blood pressure and improve cardiovascular health. Additionally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may also act as an agonist of the neuropeptide Y2 receptor, which is involved in regulating appetite and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid are complex and varied, and depend on the specific pathways and receptors targeted by the compound. However, some potential effects of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid include regulation of blood pressure, modulation of appetite and metabolism, and regulation of inflammation and immune function.

Advantages and Limitations for Lab Experiments

One of the key advantages of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid for lab experiments is its high purity and yield, which make it a reliable and consistent tool for scientific research. Additionally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to be effective in a variety of experimental systems, making it a versatile tool for investigating a range of biological processes. However, one limitation of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid is that its mechanism of action is not fully understood, which may limit its usefulness in certain experimental contexts.

Future Directions

There are many potential future directions for research on 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, including investigating its potential as a therapeutic agent for cardiovascular disease, metabolic disorders, and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, and to identify other potential targets and pathways that may be modulated by this compound. Finally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may also have applications in drug discovery and development, particularly as a tool for identifying new targets and pathways for therapeutic intervention.

Synthesis Methods

The synthesis of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid involves several steps, beginning with the reaction of 2-pyrazoline with acryloyl chloride to form a pyrazolyl acrylate intermediate. This intermediate is then reacted with piperidine to form the desired product, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid. The synthesis of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been optimized to yield high purity and yield, making it a valuable tool for scientific research.

Scientific Research Applications

3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been used in a variety of scientific research applications, including as a tool for investigating the mechanism of action of various biochemical pathways. For example, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been used to study the role of the renin-angiotensin system in regulating blood pressure, and has also been used to investigate the role of neuropeptides in regulating appetite and metabolism.

properties

IUPAC Name

3-[1-(2-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11(17-8-2-7-15-17)14(20)16-9-5-12(6-10-16)3-4-13(18)19/h2,7-8,11-12H,3-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYZASNDBJQSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCC(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid

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